molecular formula C8H8BrClMgO B14894420 2-Chloro-4-methoxybenZylmagnesium bromide

2-Chloro-4-methoxybenZylmagnesium bromide

Cat. No.: B14894420
M. Wt: 259.81 g/mol
InChI Key: SXOFPVJMNXCQCN-UHFFFAOYSA-M
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Description

2-Chloro-4-methoxybenzylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. This compound is characterized by the presence of a magnesium atom bonded to a benzyl group substituted with a chlorine atom at the 2-position and a methoxy group at the 4-position. The solution in THF enhances its reactivity and stability, making it a valuable reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-methoxybenzylmagnesium bromide is typically prepared by the reaction of 2-chloro-4-methoxybenzyl bromide with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxybenzylmagnesium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Aromatics: Result from nucleophilic substitution reactions.

    Coupled Products: Formed in cross-coupling reactions.

Scientific Research Applications

2-Chloro-4-methoxybenzylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Synthesis of Pharmaceuticals: Used to construct complex molecules in drug development.

    Material Science: Employed in the synthesis of polymers and advanced materials.

    Biological Studies: Utilized in the modification of biomolecules for research purposes.

    Industrial Chemistry: Plays a role in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-chloro-4-methoxybenzylmagnesium bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom, bonded to the benzyl group, donates electron density to the carbon atom, making it highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The presence of the chlorine and methoxy groups can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylmagnesium chloride: Similar structure but with a chloride instead of a bromide.

    4-Methoxyphenylmagnesium bromide: Lacks the benzyl group but has a similar methoxy substitution.

    2-Methoxyphenylmagnesium bromide: Similar but with the methoxy group at the 2-position

Uniqueness

2-Chloro-4-methoxybenzylmagnesium bromide is unique due to the combined presence of the chlorine and methoxy groups, which can influence its reactivity and selectivity in chemical reactions. The specific positioning of these substituents can lead to different reaction pathways and products compared to its analogs .

Properties

Molecular Formula

C8H8BrClMgO

Molecular Weight

259.81 g/mol

IUPAC Name

magnesium;2-chloro-1-methanidyl-4-methoxybenzene;bromide

InChI

InChI=1S/C8H8ClO.BrH.Mg/c1-6-3-4-7(10-2)5-8(6)9;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

SXOFPVJMNXCQCN-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1)[CH2-])Cl.[Mg+2].[Br-]

Origin of Product

United States

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